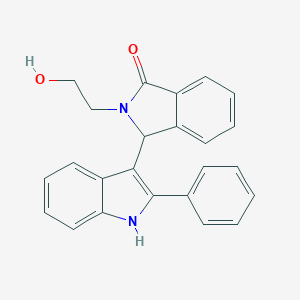
5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid, also known as CADO, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the class of N-acyl amino acids, which have been shown to exhibit a range of biological activities. In
Scientific Research Applications
5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. Additionally, 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid has been found to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.
Mechanism Of Action
The mechanism of action of 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer cell proliferation. 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to inhibit the expression of COX-2, an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, and to increase the levels of anti-inflammatory cytokines such as IL-10. Additionally, 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid has been found to reduce oxidative stress and to increase the levels of antioxidant enzymes such as SOD and CAT.
Advantages And Limitations For Lab Experiments
One advantage of 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid is its relative ease of synthesis and relatively low cost. Additionally, 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid has been shown to exhibit a range of biological activities, making it a potentially useful compound for a variety of scientific research applications. However, there are also limitations to the use of 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid in lab experiments. For example, its mechanism of action is not fully understood, and further research is needed to fully elucidate its biological effects. Additionally, 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid has been found to have low solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid. One area of interest is the development of novel derivatives of 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid and its potential applications in the treatment of various diseases. Finally, there is a need for more in vivo studies to confirm the efficacy of 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid in animal models of disease.
Synthesis Methods
The synthesis of 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid involves the reaction of 4-cyanoaniline with 3,3-dimethylacetoacetic acid ethyl ester in the presence of a base such as sodium hydride. The resulting product is then hydrolyzed to yield 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid. This method has been shown to produce high yields of pure 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid and is relatively simple and cost-effective.
properties
Product Name |
5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid |
|---|---|
Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
5-(4-cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,8-13(18)19)7-12(17)16-11-5-3-10(9-15)4-6-11/h3-6H,7-8H2,1-2H3,(H,16,17)(H,18,19) |
InChI Key |
MEHNCXQORAJOFR-UHFFFAOYSA-N |
SMILES |
CC(C)(CC(=O)NC1=CC=C(C=C1)C#N)CC(=O)O |
Canonical SMILES |
CC(C)(CC(=O)NC1=CC=C(C=C1)C#N)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide](/img/structure/B276873.png)

![Ethyl 2-(benzoylamino)-6-[(dimethylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate](/img/structure/B276881.png)

![2,7,9-trimethyl-3-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276886.png)
![2-[4-(Dimethylamino)benzylidene]-7-methoxy-1-indanone](/img/structure/B276888.png)
![1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B276889.png)
![N,N-diethyl-N-{4-[2-(1-isoquinolinyl)vinyl]phenyl}amine](/img/structure/B276890.png)

![3-amino-10-(4-fluorobenzylidene)-6-(4-fluorophenyl)-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B276892.png)
![2-{1-[2-(4-methylphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B276895.png)
![{1-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276896.png)
![2-[2-(4-chlorophenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B276898.png)
